3-(4-Methoxyphenoxy)propan-1-amine

Catalog No.
S720687
CAS No.
100841-00-7
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxyphenoxy)propan-1-amine

CAS Number

100841-00-7

Product Name

3-(4-Methoxyphenoxy)propan-1-amine

IUPAC Name

3-(4-methoxyphenoxy)propan-1-amine

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3

InChI Key

NCGAPYLHHZMWPI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCN

Canonical SMILES

COC1=CC=C(C=C1)OCCCN

3-(4-Methoxyphenoxy)propan-1-amine (CAS 100841-00-7) is a bifunctional organic building block featuring a highly nucleophilic primary aliphatic amine and a para-methoxy-substituted aryl ether. Commercially procured primarily as an advanced intermediate for active pharmaceutical ingredients (APIs)—most notably the selective PPARα modulator pemafibrate—this compound provides a precise three-carbon spacer that is critical for downstream receptor binding geometries [1]. With a melting point of 36–37 °C and a boiling point of 304.4 °C, it handles as a low-melting solid or viscous liquid, offering high solubility in standard organic solvents (e.g., THF, dichloromethane) to facilitate high-yield nucleophilic substitutions and reductive aminations in both laboratory and industrial settings[2].

Substituting 3-(4-Methoxyphenoxy)propan-1-amine with closely related analogs fundamentally disrupts both synthetic processability and downstream API efficacy. Shortening or lengthening the alkyl chain (e.g., to ethyl or butyl analogs) alters the spatial geometry required for target binding, leading to inactive or off-target downstream products [1]. Furthermore, replacing the para-methoxy group with ortho- or meta-isomers, or omitting it entirely (as in 3-phenoxypropan-1-amine), removes the specific electron-donating effects required for target receptor affinity. Finally, procuring the hydrochloride salt instead of the free base necessitates an additional neutralization step during synthesis, which can introduce water, lower overall atom economy, and reduce the yield of moisture-sensitive cross-coupling or alkylation reactions [2].

Optimal Alkyl Chain Length for API Receptor Pocket Fit

The three-carbon (propyl) linker in 3-(4-methoxyphenoxy)propan-1-amine provides a highly specific spatial geometry that is strictly required for the synthesis of advanced PPARα agonists like pemafibrate. Structural activity relationship (SAR) data for this class of compounds demonstrates that truncating the chain to an ethyl group or extending it to a butyl group fundamentally misaligns the aryloxy and amine-derived domains within the receptor's binding pocket. Consequently, substituting the propyl chain analog results in a drastic reduction in the pharmacological efficacy of the final synthesized API, making the 3-carbon variant an absolute procurement necessity [1].

Evidence DimensionDownstream target binding viability and spatial alignment
Target Compound Data3-carbon linker (Propyl) provides the precise steric alignment for PPARα agonist synthesis.
Comparator Or Baseline2-carbon (Ethyl) or 4-carbon (Butyl) analogs.
Quantified Difference>90% reduction in optimal binding geometry and target affinity in downstream derivatives.
ConditionsDownstream API receptor binding assays (e.g., PPARα ligand-binding domain).

Buyers synthesizing pemafibrate or related modulators must procure the exact propyl variant to ensure the final API retains its therapeutic efficacy.

Enhanced Reactivity and Binding via Para-Methoxy Substitution

In the design of targeted metabolic and neuroactive agents, the substitution pattern on the phenoxy ring is a critical variable. Procurement of the exact para-methoxy isomer (CAS 100841-00-7) is essential, as the para-position provides the specific electron-donating resonance required to stabilize key binding interactions within target receptor pockets. Replacing this with a meta- or ortho-methoxy isomer alters the molecule's dipole moment and steric profile, leading to a measurable drop in downstream receptor affinity and rendering the resulting API sub-potent or inactive [1].

Evidence DimensionElectronic contribution to downstream receptor affinity
Target Compound DataPara-methoxy isomer (CAS 100841-00-7) provides optimal electron-donating resonance.
Comparator Or BaselineMeta-methoxy or Ortho-methoxy isomers.
Quantified DifferencePara-substitution yields the most bioactive arrangement, significantly outperforming meta/ortho isomers in target binding affinity.
ConditionsSAR studies of aryloxypropanamine derivatives in receptor binding models.

Procuring the para-isomer is critical for manufacturers aiming to achieve the highest possible bioactivity and reproducibility in drug candidates.

Process Yield and Atom Economy: Free Base Advantage

For large-scale synthetic workflows involving nucleophilic substitution or reductive amination, procuring the free base form of 3-(4-methoxyphenoxy)propan-1-amine (CAS 100841-00-7) provides measurable process advantages over its hydrochloride salt. Utilizing the free base eliminates the requirement for an in situ neutralization step with an exogenous base, thereby preventing the generation of stoichiometric salt waste. This omission not only improves atom economy but also avoids potential water-induced side reactions in moisture-sensitive coupling steps, typically enhancing the overall yield of the amination stage by 10–15% compared to salt-based starting materials [1].

Evidence DimensionProcess yield and waste generation in direct alkylation
Target Compound DataFree base (CAS 100841-00-7) requires no exogenous base for activation.
Comparator Or Baseline3-(4-Methoxyphenoxy)propan-1-amine hydrochloride.
Quantified Difference10-15% higher yield in moisture-sensitive steps; elimination of stoichiometric salt waste.
ConditionsIndustrial-scale nucleophilic substitution and reductive amination workflows.

Process chemists prioritize the free base to maximize atom economy, reduce waste, and simplify purification in large-scale API manufacturing.

Synthesis of Selective PPARα Modulators (Pemafibrate)

3-(4-Methoxyphenoxy)propan-1-amine is the definitive precursor for the synthesis of pemafibrate and related selective PPARα modulators. Its precise para-methoxy and three-carbon propyl chain architecture is directly incorporated into the API, ensuring the necessary steric and electronic properties for target receptor activation [1].

Development of Neuroactive N-Benzyl Derivatives

The compound serves as a primary amine building block for the synthesis of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine and related derivatives. The free base form allows for direct, high-yield reductive amination or alkylation, producing candidates with targeted affinity for specific neurotransmitter receptors [2].

Construction of Complex Heterocyclic Scaffolds

Due to the dual functionality of the primary amine and the electron-rich aryloxy ether, this compound is utilized as a versatile scaffold in the construction of complex heterocyclic systems, including 1,4-benzothiazepines. The predictable reactivity of the free base ensures high conversion rates during cyclization or cross-coupling steps in advanced drug discovery workflows [3].

XLogP3

1.3

Wikipedia

3-(4-Methoxy-phenoxy)-propylamine

Dates

Last modified: 08-15-2023

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